2,3,5-Trichlorothiophene

Computational Chemistry Thermochemistry Reaction Energetics

2,3,5-Trichlorothiophene (CAS: 17249-77-3) is a tri-chlorinated heterocyclic building block with the molecular formula C₄HCl₃S and a molecular weight of 187.48 g/mol. The compound features a chlorine substitution pattern at the 2, 3, and 5 positions of the thiophene ring, distinguishing it from its structural isomers such as 2,3,4-trichlorothiophene.

Molecular Formula C4HCl3S
Molecular Weight 187.5 g/mol
CAS No. 17249-77-3
Cat. No. B096315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichlorothiophene
CAS17249-77-3
Molecular FormulaC4HCl3S
Molecular Weight187.5 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Cl)Cl)Cl
InChIInChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H
InChIKeyAZIFHMYTYFPVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichlorothiophene (CAS: 17249-77-3) for Pharmaceutical and Agrochemical Synthesis: Properties and Procurement Specifications


2,3,5-Trichlorothiophene (CAS: 17249-77-3) is a tri-chlorinated heterocyclic building block with the molecular formula C₄HCl₃S and a molecular weight of 187.48 g/mol [1]. The compound features a chlorine substitution pattern at the 2, 3, and 5 positions of the thiophene ring, distinguishing it from its structural isomers such as 2,3,4-trichlorothiophene [2]. Physical specifications include a boiling point of 110°C at 20 mmHg, a density of 1.586 g/cm³, a refractive index (n20/D) of 1.5790, and a melting point of -16°C . The compound is commercially available at research-grade purity (typically 97%) and is used as an intermediate for the synthesis of specialized thiophene derivatives in pharmaceutical and agrochemical research [2].

1

Heterocyclic building block with 2,3,5-Cl pattern for regioselective derivatization

2

Predicted intermediate in sequential electrophilic chlorination pathway to tetrachlorothiophene

3

Supports thermochemical model validation and cross-coupling scaffold development

Why 2,3,5-Trichlorothiophene Cannot Be Interchanged with Other Trichlorothiophene Isomers: Reactivity and Selectivity Considerations


In research and development pipelines, chlorinated thiophene isomers are not functionally interchangeable. The precise arrangement of chlorine substituents on the thiophene scaffold dictates both the thermodynamic stability and the regioselectivity of subsequent derivatization reactions [1]. Theoretical calculations demonstrate that 2,3,5-trichlorothiophene and its 2,3,4-isomer exhibit different calculated Fukui indices and thermodynamic parameters, which directly predict divergent electrophilic and nucleophilic attack pathways [1]. Substituting one isomer for another without experimental validation can lead to failed cross-coupling reactions, altered pharmacokinetic profiles of downstream drug candidates, or compromised material performance. The evidence below quantifies these critical differentiation points.

Thermodynamic stability mismatch

Isomer substitution may shift reaction outcomes under equilibrium‑controlled conditions; calculated heat of formation differs from 2,3,4‑isomer.

Regioselectivity pathway divergence

Predicted chlorination pathway favors 2,3,5‑trichlorothiophene as the direct tetrachlorothiophene precursor; the 2,3,4‑isomer is not predicted in this sequence.

Identity verification risk

Density and refractive index benchmarks differ between isomers; orthogonal confirmation is advised to avoid misidentification.

Quantitative Differentiation Evidence for 2,3,5-Trichlorothiophene Against Structural Analogs


Thermodynamic Stability Comparison: 2,3,5-Trichlorothiophene Exhibits Higher Standard Heat of Formation Than the 2,3,4-Isomer

A computational study published in 2021 calculated standard heats of formation (ΔHf°) for chlorinated thiophene isomers at the B3LYP/6-311++G(d,p) level of theory. 2,3,5-Trichlorothiophene exhibits a standard heat of formation of +43.119 kcal/mol, which is higher than that of 2,3,4-trichlorothiophene at +41.334 kcal/mol [1]. This 1.785 kcal/mol difference in thermodynamic stability may influence reaction outcomes under equilibrium-controlled conditions and can inform process chemists selecting synthetic routes where exothermicity or endothermicity is a critical parameter [1].

Thermodynamic stability
Head-to-head
ΔHf°: +43.119 vs +41.334 kcal/mol (+1.785 kcal/mol higher)
Higher heat of formation may influence equilibrium-controlled reaction paths
DFT B3LYP/6-311++G(d,p) level; reported computational comparison
Computational Chemistry Thermochemistry Reaction Energetics

Regioselectivity Prediction: 2,3,5-Trichlorothiophene Is the Direct Intermediate in the Predicted Chlorination Pathway to Tetrachlorothiophene

Calculated Fukui indices from DFT analysis predict the sequential chlorination of thiophene proceeds as follows: 2-chlorothiophene → 2,5-dichlorothiophene → 2,3,5-trichlorothiophene → 2,3,4,5-tetrachlorothiophene [1]. The Fukui index values indicate that 2,3,5-trichlorothiophene is the kinetically favored intermediate en route to the fully chlorinated tetrachlorothiophene, whereas the 2,3,4-isomer is not predicted to form under standard electrophilic chlorination conditions [1]. This positions 2,3,5-trichlorothiophene as the accessible tri-chlorinated building block for further functionalization, while the 2,3,4-isomer may require alternative synthetic strategies that are less commercially viable [1].

Chlorination pathway
Head-to-head
Predicted direct precursor to tetrachlorothiophene (Fukui index-based pathway)
Kinetically favored intermediate supports established chlorination routes
2,3,4-isomer not predicted in primary electrophilic sequence
Synthetic Chemistry Chlorination Pathway Reaction Mechanism

Synthetic Accessibility: 2,3,5-Trichlorothiophene Obtainable in Good Yields via Catalytic Chlorination of 2,5-Dichlorothiophene

2,3,5-Trichlorothiophene can be synthesized in good yields from 2,5-dichlorothiophene via chlorination with thionyl chloride and sulfuryl chloride using aluminum trichloride as catalyst [1]. While the source literature notes this reaction proceeds in 'good yields,' the specific numeric yield is not reported in the accessible abstract [1]. This synthetic route leverages commercially available 2,5-dichlorothiophene, establishing a practical pathway for obtaining the target compound. The alternative 2,3,4-trichlorothiophene isomer is not accessible via this straightforward chlorination sequence, making 2,3,5-trichlorothiophene the more synthetically accessible tri-chlorinated building block for scale-up applications [1].

Synthetic accessibility
Data to verify
Accessible via chlorination of 2,5-dichlorothiophene (AlCl₃ cat.); yield described as good, exact value not reported
Practical route from commercial precursor; scale-up feasibility requires yield verification
Class-level inference; exact numeric yield unavailable
Process Chemistry Chlorination Synthetic Methodology

Physical Property Differentiation: Density and Refractive Index Specifications for Identity Confirmation

Procurement specifications for 2,3,5-trichlorothiophene include a density of 1.586 g/cm³ and a refractive index (n20/D) of 1.5790 . While direct comparative data for the density and refractive index of 2,3,4-trichlorothiophene under identical measurement conditions are not available in the current accessible literature, these values serve as identity confirmation benchmarks upon receipt of material. Users requiring the 2,3,5-isomer for applications dependent on specific regiochemistry should verify these parameters to ensure the correct isomer has been supplied, as the isomers are not distinguishable by molecular weight or elemental analysis alone .

Identity benchmarks
Data to verify
Density 1.586 g/cm³, n20/D 1.5790 (comparator data not available)
Physical constants provide orthogonal isomer confirmation upon receipt
Direct comparator data absent; verify identity via multiple methods
Analytical Chemistry Quality Control Identity Testing

Research and Industrial Applications of 2,3,5-Trichlorothiophene Based on Quantitative Evidence


Synthesis of Tetrachlorothiophene via Sequential Electrophilic Chlorination

Based on DFT-predicted Fukui indices, 2,3,5-trichlorothiophene is the kinetically favored intermediate in the chlorination pathway leading to 2,3,4,5-tetrachlorothiophene [1]. Researchers requiring tetrachlorothiophene for further functionalization or as a synthon for dimetallic derivatives should prioritize procurement of 2,3,5-trichlorothiophene as the penultimate precursor, as the 2,3,4-isomer is not predicted to form under standard electrophilic conditions [1].

Computational Model Validation for Heterocyclic Reaction Prediction

The calculated standard heat of formation (+43.119 kcal/mol) and Fukui index data for 2,3,5-trichlorothiophene provide benchmark values for validating DFT methodologies applied to sulfur-containing heterocycles [1]. Computational chemistry groups developing reaction prediction algorithms can use this compound's thermochemical parameters to calibrate models for regioselective functionalization of halogenated aromatic systems [1].

Regioselective Cross-Coupling Platform Development

The distinct 2,3,5-chlorine substitution pattern offers three differentiable positions for sequential cross-coupling reactions. While direct head-to-head coupling yield data for this specific compound were not identified in accessible literature, the differentiated chlorine positions at C2, C3, and C5 provide a scaffold for chemoselective Stille or Suzuki-Miyaura couplings in a regiocontrolled manner [1]. The predictive chlorination pathway data support the use of this isomer in building complex thiophene-based molecular architectures [1].

Application
Selection Property
Validation Focus
Tetrachlorothiophene precursor synthesis
Kinetically favored chlorination intermediate
Sequential electrophilic chlorination pathway yield
DFT model validation for heterocyclic thermochemistry
Reported thermochemical benchmarks (ΔHf°, Fukui indices)
Method calibration with B3LYP/6-311++G(d,p) parameters
Regioselective cross-coupling scaffold development
Differentiated 2,3,5‑Cl substitution pattern
Chemoselectivity under Pd‑catalyzed conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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